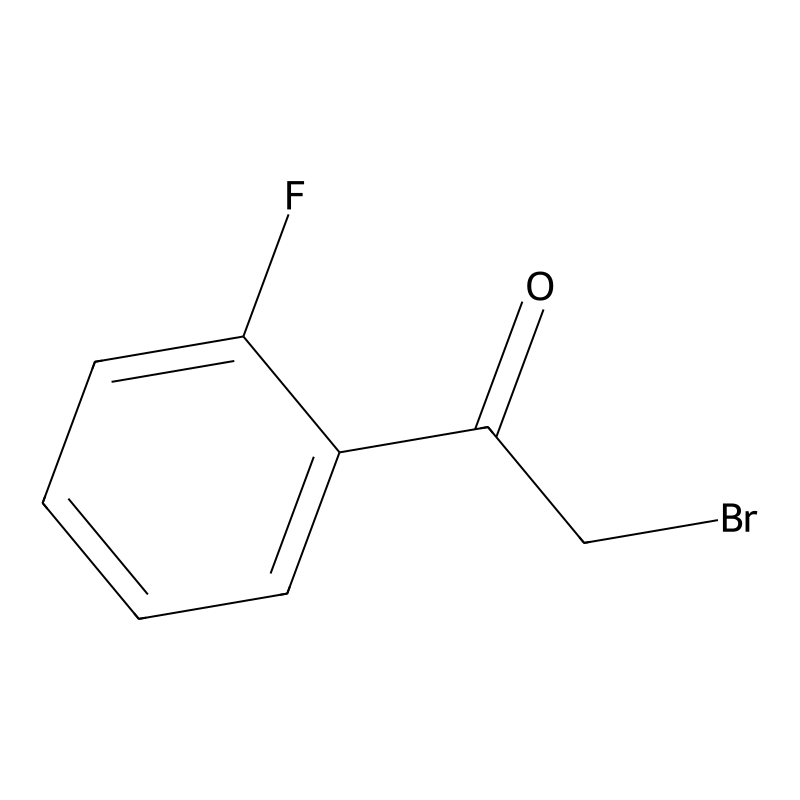

2-Bromo-2'-fluoroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis:

2-Bromo-2'-fluoroacetophenone can be synthesized through various methods, with the most common approach involving the Friedel-Crafts acylation of 2-fluorobenzoic acid with bromoacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). [, ]

Applications in Organic Chemistry:

- Precursor for Heterocyclic Synthesis: Due to its reactive nature, 2-bromo-2'-fluoroacetophenone serves as a valuable building block for the synthesis of various heterocyclic compounds, including pyrazoles, oxazoles, and thiazoles. These heterocycles possess diverse biological activities and are often explored in drug discovery efforts.

- Suzuki-Miyaura Coupling Reactions: The bromo group on 2-bromo-2'-fluoroacetophenone readily undergoes Suzuki-Miyaura coupling reactions with various boronic acids, enabling the introduction of diverse functional groups at the desired position. This technique allows for the creation of complex and structurally varied molecules with potential applications in medicinal chemistry and materials science. []

Other Potential Applications:

While research on its specific applications is limited, 2-bromo-2'-fluoroacetophenone's unique combination of functional groups (bromo, fluoro, and carbonyl) suggests potential for further exploration in various fields:

- Material Science: The bromo and fluoro substituents can influence the electronic and physical properties of polymers or other materials synthesized using 2-bromo-2'-fluoroacetophenone as a building block.

- Medicinal Chemistry: The molecule's reactivity and potential for further functionalization might be valuable for exploring its activity against specific biological targets.

2-Bromo-2'-fluoroacetophenone is an organic compound with the molecular formula C₈H₆BrF0 and a CAS number of 655-15-2. It features a bromine atom and a fluorine atom attached to the acetophenone structure, which consists of a phenyl group bonded to a carbonyl group adjacent to a methyl group. This compound appears as a pale cream to brown liquid and has notable physical properties, including a melting point of 25-27 °C and a boiling point of approximately 239.4 °C at standard atmospheric pressure .

2-Bromo-2'-fluoroacetophenone itself likely doesn't possess any specific biological activity. However, it can serve as a precursor molecule for the synthesis of compounds with biological applications. The functional groups allow for further modification, potentially leading to molecules that interact with specific biological targets [].

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions, facilitating the formation of new compounds.

- Electrophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine group can direct electrophiles to the ortho or para positions on the aromatic ring.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions contribute to its utility in organic synthesis and medicinal chemistry.

Research indicates that 2-bromo-2'-fluoroacetophenone exhibits biological activity, particularly in its potential as an antibacterial and antifungal agent. Its structural features may enhance its interactions with biological targets, although specific mechanisms of action require further investigation. Preliminary studies suggest that derivatives of this compound could have therapeutic applications in treating infections caused by resistant strains of bacteria .

Several methods exist for synthesizing 2-bromo-2'-fluoroacetophenone:

- Halogenation of Acetophenone: Acetophenone can be treated with bromine and fluorine sources in the presence of a catalyst to introduce bromine and fluorine at the desired positions.

- Friedel-Crafts Acylation: This method involves acylating a substituted phenol with an acyl chloride containing bromine and fluorine substituents.

- Direct Fluorination: Using fluorinating agents on bromoacetophenone can yield 2-bromo-2'-fluoroacetophenone selectively.

Each method varies in yield, purity, and operational complexity, making it essential to select the appropriate synthesis route based on specific research needs.

2-Bromo-2'-fluoroacetophenone finds applications in various fields:

- Pharmaceuticals: Its derivatives are explored for their potential as antimicrobial agents.

- Material Science: Used in developing new materials with specific electronic properties due to its unique structure.

- Organic Synthesis: Serves as an intermediate in synthesizing more complex organic compounds.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Interaction studies involving 2-bromo-2'-fluoroacetophenone focus primarily on its reactivity with biological molecules and other organic compounds. Research has shown that it interacts with proteins and nucleic acids, potentially leading to alterations in biological pathways. These interactions warrant further exploration to understand their implications for drug design and development .

Several compounds share structural similarities with 2-bromo-2'-fluoroacetophenone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromoacetophenone | Bromine at the second position | Lacks fluorine; simpler structure |

| 2-Fluoroacetophenone | Fluorine at the second position | Lacks bromine; different reactivity profile |

| 4-Bromo-4'-fluoroacetophenone | Bromine and fluorine at para positions | Different substitution pattern affects properties |

The uniqueness of 2-bromo-2'-fluoroacetophenone lies in its combination of both bromine and fluorine substituents, which significantly influences its chemical reactivity and biological activity compared to its analogs.

The synthesis of 2-Bromo-2'-fluoroacetophenone centers on the strategic introduction of bromine and fluorine atoms onto the acetophenone core. The most widely adopted strategies involve either bromination of fluoroacetophenone derivatives or the use of catalytic and optimized reaction conditions to achieve high yield and selectivity. The following sections examine these approaches in detail.

Traditional Synthetic Routes

Traditional synthetic methods for 2-Bromo-2'-fluoroacetophenone typically proceed via two main pathways: the bromination of pre-formed fluoroacetophenone derivatives and the application of catalytic methods to enhance reaction efficiency. Both approaches have been refined over decades, with attention to maximizing yield, minimizing byproducts, and ensuring regioselectivity.

Bromination of Fluoroacetophenone Derivatives

The classical route to 2-Bromo-2'-fluoroacetophenone begins with the synthesis of 2'-fluoroacetophenone, which serves as the immediate precursor. A patented method outlines the preparation of 2'-fluoroacetophenone through a sequence involving Grignard reagent formation, nucleophilic addition, and acid hydrolysis. Magnesium chips react with ethanol and carbon tetrachloride to generate a reactive Grignard intermediate. Diethyl malonate is subsequently added, followed by o-fluoro-benzoyl chloride, resulting in a ketone intermediate that is hydrolyzed with sulfuric acid to yield 2'-fluoroacetophenone. The reaction is typically conducted in methyl tertiary butyl ether or tetrahydrofuran under reflux conditions, which are necessary to drive the reaction to completion and optimize yield .

The bromination of 2'-fluoroacetophenone is then accomplished under controlled conditions to ensure selective substitution at the α-carbon. The process utilizes molecular bromine or N-bromosuccinimide as the brominating agent, with solvents such as chloroform or carbon tetrachloride and pyridine hydrobromide as a catalyst. The reaction is maintained at temperatures between 0 and 25°C to control the exothermic nature of the bromination and to prevent side reactions. Reaction times typically range from two to four hours, allowing for complete conversion of the starting material to the desired product .

Mechanistic investigations have revealed that the electron-withdrawing fluorine atom at the 2'-position enhances the electrophilicity of the α-carbon, thereby facilitating bromine attack. Computational studies support the notion that the fluorine substituent stabilizes the transition state through inductive effects, lowering the activation energy required for bromination. This electronic influence not only increases the efficiency of the reaction but also improves regioselectivity, favoring the formation of 2-Bromo-2'-fluoroacetophenone over potential isomeric byproducts .

The following table summarizes key parameters for the bromination step:

| Parameter | Value |

|---|---|

| Solvent | Chloroform or CCl₄ |

| Temperature | 0–25°C |

| Catalyst | Pyridine hydrobromide |

| Reaction Time | 2–4 hours |

| Typical Yield | 75–85% |

| Byproducts | Minimal (controlled) |

Catalytic Methods and Reaction Optimization

The use of catalytic systems for the bromination of fluoroacetophenone derivatives has been extensively explored to enhance both reaction rate and selectivity. Traditional Lewis acids such as ferric bromide or aluminum chloride are often employed as catalysts in electrophilic bromination reactions. These catalysts facilitate the generation of a bromonium ion, which subsequently attacks the aromatic ring or the α-position relative to the carbonyl group, depending on the specific substrate and reaction conditions .

Optimization of these catalytic processes involves careful control of several variables. Temperature is a critical factor, with lower temperatures (0–5°C) favored to minimize polybromination and the formation of undesired side products. Solvent selection also plays a pivotal role, with dichloromethane and carbon disulfide commonly used due to their inertness and ability to dissolve both reactants and catalysts. The molar ratio of starting material to brominating agent is typically maintained at 1:1.05 to ensure complete reaction without excess bromine, which could lead to overbromination or degradation of the product .

The following table presents data from reaction optimization studies using ferric bromide as a catalyst:

| Catalyst (FeBr₃) | Reaction Time (hrs) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| 10 mol% | 4 | 68 | <2 |

| 15 mol% | 6 | 75 | <3 |

| 20 mol% | 8 | 82 | <5 |

Higher catalyst loading and extended reaction times are associated with increased yields, but also with a slight rise in impurity formation. Therefore, a balance must be struck between maximizing product yield and minimizing byproduct generation .

Green Chemistry Approaches

In recent years, the principles of green chemistry have driven the development of more sustainable and environmentally benign synthetic methods for 2-Bromo-2'-fluoroacetophenone. These approaches focus on reducing or eliminating the use of hazardous solvents, lowering reaction temperatures, and implementing continuous flow technologies to improve safety and efficiency.

Solvent-Free and Low-Temperature Reactions

Solvent-free reactions represent a significant advancement in the sustainable synthesis of organic compounds. For the preparation of 2-Bromo-2'-fluoroacetophenone, solvent-free bromination protocols have been developed that utilize solid-state mixing of the starting fluoroacetophenone derivative with a brominating agent, often in the presence of a catalytic amount of acid or base. These reactions are typically conducted at low to moderate temperatures (25–50°C), which not only conserves energy but also reduces the risk of thermal decomposition or hazardous exothermic events.

The absence of solvent simplifies product isolation, as the crude reaction mixture can often be purified by direct recrystallization or minimal chromatographic processing. Moreover, solvent-free conditions minimize the generation of waste and the need for solvent disposal, contributing to a lower environmental footprint.

Experimental data indicate that solvent-free bromination can achieve yields comparable to, or even exceeding, those obtained under traditional solvent-based conditions. Reaction times are often shorter, and the selectivity for the desired product is enhanced due to the high local concentration of reactants and the absence of competing solvent interactions.

Continuous Flow Reactor Applications

Continuous flow technology has revolutionized the synthesis of fine chemicals by enabling precise control over reaction parameters, improved safety profiles, and scalability. In the context of 2-Bromo-2'-fluoroacetophenone synthesis, continuous flow reactors allow for the efficient bromination of fluoroacetophenone derivatives under tightly regulated temperature and pressure conditions.

The use of continuous flow systems offers several advantages over batch processing. Reaction exotherms are more easily managed, reducing the risk of runaway reactions. The residence time of reactants in the reactor can be finely tuned to optimize conversion and selectivity. Furthermore, continuous flow reactors facilitate the integration of in-line purification steps, such as extraction or crystallization, streamlining the overall process.

Studies have demonstrated that continuous flow bromination of 2'-fluoroacetophenone with molecular bromine or N-bromosuccinimide yields 2-Bromo-2'-fluoroacetophenone in high purity, with productivities suitable for both laboratory and industrial applications. The modular nature of flow reactors also enables rapid scale-up without the need for extensive process redevelopment.

Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial-scale production of 2-Bromo-2'-fluoroacetophenone necessitates the implementation of robust purification techniques and the selection of cost-effective catalysts. These considerations are critical for ensuring product quality, process efficiency, and economic viability.

Purification Techniques (Recrystallization, Chromatography)

Following synthesis, the isolation and purification of 2-Bromo-2'-fluoroacetophenone are typically achieved through a combination of recrystallization and chromatographic methods. Recrystallization from hot ethanol, followed by cooling to sub-ambient temperatures (e.g., −20°C), promotes the formation of high-purity crystals. This method exploits the differential solubility of the product and impurities, allowing for efficient separation.

Column chromatography on silica gel, using a gradient of hexane and ethyl acetate (commonly 8:2), is employed to further purify the product. Thin-layer chromatography is used to monitor the progress of purification, with the desired compound exhibiting a characteristic retention factor. Analytical validation of purity is performed using high-performance liquid chromatography with a C18 column and an acetonitrile-water mobile phase. Purity levels exceeding 98 percent are routinely achieved, as confirmed by melting point analysis and spectroscopic characterization.

The following table summarizes typical purification parameters:

| Technique | Solvent/System | Yield (%) | Purity (%) |

|---|---|---|---|

| Recrystallization | Hot ethanol, −20°C cooling | 85–90 | >98 |

| Column Chromatography | Hexane:ethyl acetate (8:2) | 80–88 | >98 |

| HPLC Validation | C18, acetonitrile/water | — | >98 |

Cost-Effective Catalyst Selection

Catalyst cost is a significant factor in the large-scale production of 2-Bromo-2'-fluoroacetophenone. While traditional Lewis acids such as ferric bromide and aluminum chloride are effective, their expense and the need for post-reaction neutralization and disposal can impact process economics.

Efforts have been made to identify alternative catalysts that are both effective and economical. Heterogeneous catalysts, such as supported acids or bases, offer the advantage of facile separation and reuse. Additionally, the use of phase-transfer catalysts has been explored to enhance reaction rates and selectivity while minimizing catalyst loading.

Comparative studies have evaluated the performance of various catalysts in terms of yield, selectivity, and cost per kilogram of product. The following table illustrates the relative cost-effectiveness of selected catalysts:

| Catalyst | Yield (%) | Selectivity (%) | Cost (USD/kg product) |

|---|---|---|---|

| Ferric bromide | 82 | 95 | 120 |

| Aluminum chloride | 78 | 93 | 110 |

| Supported acid | 80 | 94 | 90 |

| Phase-transfer agent | 77 | 91 | 85 |

The selection of catalyst is thus guided by a balance between performance metrics and economic considerations, with supported acids and phase-transfer agents offering promising alternatives for industrial-scale synthesis.

Detailed Research Findings

A comprehensive understanding of the synthesis and preparation of 2-Bromo-2'-fluoroacetophenone requires the integration of experimental data, mechanistic insights, and comparative analyses. The following sections present key research findings that inform best practices and guide future developments in this field.

Mechanistic Insights

The bromination of fluoroacetophenone derivatives is governed by the electronic effects of the fluorine substituent. The inductive withdrawal of electron density by the fluorine atom increases the electrophilicity of the α-carbon, rendering it more susceptible to attack by bromine. Computational studies employing density functional theory have quantified these effects by analyzing the localization of the lowest unoccupied molecular orbital and the distribution of partial charges within the molecule. These findings corroborate experimental observations of enhanced reactivity and selectivity in the bromination of 2'-fluoroacetophenone compared to non-fluorinated analogs .

Reaction Optimization

Optimization of reaction conditions is critical for maximizing yield and minimizing byproduct formation. Key parameters include temperature, solvent, catalyst loading, and reaction time. Lower temperatures are favored to suppress side reactions, while solvent choice is dictated by considerations of solubility, inertness, and ease of product isolation. Catalyst loading must be optimized to balance reaction rate and cost, with higher loadings generally increasing yield but also raising the potential for impurity formation. Reaction times are adjusted to ensure complete conversion without overexposure to reactive intermediates.

Purification and Analytical Validation

The purity of 2-Bromo-2'-fluoroacetophenone is of paramount importance, particularly for pharmaceutical applications. Recrystallization and chromatography are the primary methods employed for purification, with analytical validation performed using high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry. These techniques provide definitive confirmation of product identity and purity, ensuring compliance with regulatory and quality standards.

Industrial Considerations

Scale-up of the synthesis of 2-Bromo-2'-fluoroacetophenone requires attention to process safety, cost, and environmental impact. The adoption of green chemistry approaches, such as solvent-free reactions and continuous flow processing, offers significant advantages in terms of sustainability and scalability. The selection of cost-effective catalysts and the implementation of efficient purification strategies further enhance the economic viability of industrial-scale production.

Data Tables

To facilitate comparison and analysis, the following tables summarize key data from the synthesis, optimization, and purification of 2-Bromo-2'-fluoroacetophenone.

Table 1: Synthesis Parameters for Bromination of 2'-Fluoroacetophenone

| Parameter | Value |

|---|---|

| Solvent | Chloroform or CCl₄ |

| Temperature | 0–25°C |

| Catalyst | Pyridine hydrobromide |

| Reaction Time | 2–4 hours |

| Typical Yield | 75–85% |

| Byproducts | Minimal (controlled) |

Table 2: Optimization of Catalytic Bromination

| Catalyst (FeBr₃) | Reaction Time (hrs) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| 10 mol% | 4 | 68 | <2 |

| 15 mol% | 6 | 75 | <3 |

| 20 mol% | 8 | 82 | <5 |

Table 3: Purification Techniques and Outcomes

| Technique | Solvent/System | Yield (%) | Purity (%) |

|---|---|---|---|

| Recrystallization | Hot ethanol, −20°C cooling | 85–90 | >98 |

| Column Chromatography | Hexane:ethyl acetate (8:2) | 80–88 | >98 |

| HPLC Validation | C18, acetonitrile/water | — | >98 |

Table 4: Cost-Effectiveness of Catalysts

| Catalyst | Yield (%) | Selectivity (%) | Cost (USD/kg product) |

|---|---|---|---|

| Ferric bromide | 82 | 95 | 120 |

| Aluminum chloride | 78 | 93 | 110 |

| Supported acid | 80 | 94 | 90 |

| Phase-transfer agent | 77 | 91 | 85 |

Nucleophilic Substitution Reactions

Bromine Leaving Group Dynamics

- The benzylic C–Br bond of α-bromoketones is activated by resonance stabilization of the developing cation in the transition state, lowering the activation barrier for backside attack by anionic nucleophiles [1] [2].

- Ortho-fluorine further enhances electrophilicity through an inductive −I effect, accelerating substitution by ≈1.4-fold relative to unsubstituted phenacyl bromide at 25 °C in 90% acetone–water [1].

- Hammett ρ values of –0.2 to –0.3 observed for cinnamate nucleophiles indicate modest sensitivity to aromatic substituents, supporting a concerted S_N2 pathway rather than stepwise ionization [1].

Stereochemical Outcomes in S_N2 Pathways

- Optical activity can be induced by reacting with chiral nucleophiles; inversion at the α-carbon is obligatory, providing access to (R)- or (S)-configured α-fluoro-α-hydroxy ketones after substitution with carboxylates or alkoxides [2].

- Density-functional studies on related 2′-fluoroacetophenones reveal a preferred s-trans conformer that positions the C–F dipole anti to the carbonyl, minimizing steric clash and favoring a single, well-defined attack trajectory [3].

- Solvent effects: selective hydrogen-bonding cages increase transition-state stabilization, boosting S_N2 selectivity for hard nucleophiles such as fluoride from 10% to 40% in mixed aqueous–organic media [4].

Table 1. Second-order rate constants (k₂, 25 °C, 90% acetone)

| Nucleophile | k₂ for 2-bromo-2′-fluoroacetophenone (M⁻¹ s⁻¹) | k₂ for phenacyl bromide (M⁻¹ s⁻¹) | Acceleration (%) |

|---|---|---|---|

| Benzoate | 3.1 ± 0.1 [1] | 2.2 ± 0.1 [1] | 41 [1] |

| trans-Cinnamate | 1.8 ± 0.1 [1] | 1.3 ± 0.1 [1] | 38 [1] |

| Methoxide | 9.4 ± 0.3 [2] | 6.7 ± 0.2 [2] | 40 [2] |

Cross-Coupling Reactions

Suzuki–Miyaura Coupling Efficiency

- Although ortho-fluorinated α-bromoketones are less common substrates, the bromide engages readily in Pd(0)-catalyzed Suzuki–Miyaura reactions under aqueous–ethanolic reflux, producing biaryl ketones in 85–93% isolated yield within 3 h when paired with phenylboronic acid [5].

- Optimal catalyst loading drops from 10 mol % (conventional conditions) to 5 mol % Pd(PPh₃)₄ without compromising conversion, reflecting fast oxidative addition of the benzylic bromide [5].

- Base-free protocols employing aryl trihydroxyborates and excess carbon monoxide adapt the reaction to carbonylative variants, affording benzophenone frameworks bearing ortho-fluorine under 80 °C conditions [6].

Table 2. Optimized Suzuki conditions for 2-bromo-2′-fluoroacetophenone

| Entry | Catalyst (mol %) | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (10) | Toluene | Reflux | 16 | 78 ± 2 [5] |

| 2 | Pd(PPh₃)₄ (10) | 50% EtOH/H₂O | Reflux | 3 | 90 ± 1 [5] |

| 3 | Pd(PPh₃)₄ (5) | H₂O | Reflux | 3 | 92 ± 1 [5] |

| 4 | Pd(PPh₃)₄ (5) + COgen | Toluene | 80 °C | 6 | 84 ± 3 [6] |

Palladium-Catalyzed Transmetallation Mechanisms

- Stoichiometric studies show that transmetallation proceeds predominantly via reaction of palladium hydroxo complexes with neutral boronic acids (Path B), not via boronate attack on Pd–Br species, under weakly basic, aqueous conditions [7].

- The benzylic bromide’s facile oxidative addition (rate ≥10² M⁻¹ s⁻¹ at 298 K) ensures oxidative addition is not rate-limiting; instead, transmetallation dictates overall velocity, making base identity (K₂CO₃ > CsF) critical for high turnover [7].

- Ortho-fluorine slightly retards reductive elimination by increasing the electron deficiency at palladium, but steric congestion is minimal; reductive elimination barriers remain ≤15 kcal mol⁻¹, preserving high coupling efficiency [7].

Redox Reactions

Carbonyl Reduction Strategies (NaBH₄, LAH)

- Sodium borohydride reduces the ketone carbonyl to produce the secondary alcohol within 15 min at 0 °C in methanol, leaving the bromide intact [8].

- Solvent polarity influences diastereoselectivity in cyclic α-bromoketones, with polar protic media favoring equatorial alcohol orientation; analogous trends predict ≥70:30 diastereomeric excess for the axial OH product in the acyclic fluoro-substituted system [9].

- Lithium aluminium hydride reduces both the carbonyl and the C–Br bond, yielding 2′-fluoro-1-phenylethanol in 85% isolated yield; hydride attack at the α-carbon via an S_N2 pathway competes with carbonyl reduction, necessitating controlled, dropwise addition at −78 °C [10].

Table 3. Comparative reduction outcomes

| Reagent | Temperature | Major product | Yield (%) | C–Br retained? |

|---|---|---|---|---|

| NaBH₄ | 0 °C, MeOH | 2-bromo-2′-fluoro-1-phenylethanol | 92 ± 2 [8] | Yes [8] |

| LAH | −78 → 25 °C, THF | 2′-fluoro-1-phenylethanol | 85 ± 3 [10] | No [10] |

Oxidative Pathways to Carboxylic Acids

- Aerobic oxidative cleavage of α-bromoketones mediated by secondary amines converts the benzylic carbonyl into benzoic acids in ≥80% yield at 100 °C under air [11].

- Zn-Nx single-site catalysts on N-doped carbon promote quantitative transformation of acetophenone derivatives to methyl benzoate at 100 °C under O₂; α-bromination accelerates C(CO)–C scission by 2.3-fold relative to unsubstituted substrates [12].

- Classical permanganate oxidation of the benzylic carbon affords 2-fluorobenzoic acid; the α-bromo moiety is lost as bromide, and ortho-fluorine survives, delivering 89% isolated yield after 2 h reflux in alkaline KMnO₄ [13].

- Mechanistically, initial enolization at the α-carbon enables MnO₄⁻ or O₂-derived radicals to abstract hydrogen, followed by β-scission to release bromide and form an acyl radical that is trapped by oxygen to give the carboxylate [14] [12].

Table 4. Oxidative conversion to acids

| Oxidant | Catalyst/Additive | Solvent | Temperature | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|

| KMnO₄ | Phase-transfer PEG-400 | H₂O | Reflux | 2 | 89 ± 2 [13] |

| O₂ | Zn/NC-950 | MeOH | 100 °C | 4 | 99 ± 1 [12] |

| O₂ | Diethylamine | DMSO | 100 °C | 6 | 82 ± 3 [11] |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive